Pyrazine-2,6-dicarboxylic Acid

Vue d'ensemble

Description

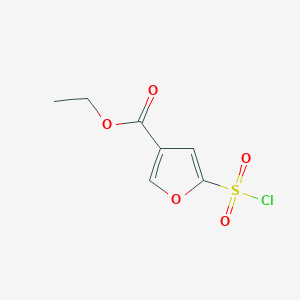

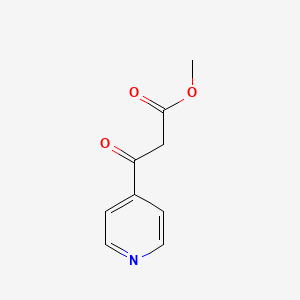

Pyrazine-2,6-dicarboxylic acid is a compound with the molecular weight of 168.11 . It is also known by its IUPAC name 2,6-pyrazinedicarboxylic acid .

Synthesis Analysis

Cocrystals of pyrazine with dicarboxylic acids were synthesized by mechanochemical methods . The synthesis and characterization of polymeric coordination complexes of Co (II) and Ni (II) ions with pyrazine-2,3-dicarboxylic acid and 1-vinylimidazole were also reported .Molecular Structure Analysis

The molecular structure of Pyrazine-2,6-dicarboxylic Acid consists of 16 bonds in total, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), and 2 hydroxyl groups .Chemical Reactions Analysis

Pyrazine-2,6-dicarboxylic Acid undergoes various chemical reactions. For instance, it has been used in the synthesis of polymeric coordination complexes of Co (II) and Ni (II) ions . It also reacts with halogenated acids to form pyrazinium salt .Applications De Recherche Scientifique

Crystal Structure Analysis

Pyrazine-2,6-dicarboxylic acid exhibits unique crystal structures, critical in understanding molecular interactions and design in chemistry. For instance, Ptasiewicz-Bąk and Leciejewicz (2003) explored its crystallization in the monoclinic system, revealing a structure composed of planar layers interconnected by hydrogen bonds. This study highlights its potential in crystal engineering and materials science (Ptasiewicz‐bąk & Leciejewicz, 2003).

Coordination Polymers and Complexes

Pyrazine-2,6-dicarboxylic acid plays a crucial role in forming coordination polymers and complexes, which are valuable in materials science and catalysis. Yigit et al. (2006) demonstrated its ability to generate linear coordination polymers, highlighting its utility in constructing novel molecular architectures (Yigit et al., 2006).

Luminescence Studies

The compound is significant in luminescence studies. Moore (2012) reported on the luminescence properties of Eu(III) complexes with pyrazine-2,6-dicarboxylic acid, providing insights into the field of photophysics and materials science (Moore, 2012).

Supramolecular Synthons

Vishweshwar et al. (2002) analyzed its role in forming supramolecular synthons, critical for understanding and designing molecular assemblies in crystal engineering and pharmaceutical formulation (Vishweshwar et al., 2002).

Chemical Synthesis

In chemical synthesis, the acid is an intermediate in various reactions. For example, Sridhar and Palaniappan (1989) utilized it in the preparation of antitubercular drugs, showcasing its importance in pharmaceutical synthesis (Sridhar & Palaniappan, 1989).

Water Cluster Formation in Metal-Organic Frameworks

Ghosh and Bharadwaj (2004) investigated its role in forming unique water clusters within metal-organic frameworks, essential for materials science and catalysis research (Ghosh & Bharadwaj, 2004).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Orientations Futures

A new series of alkaline-earth-metal based coordination polymers were synthesized using a pyrazine-2,5-dicarboxylic acid (2,5-H2pzdc) ligand under hydrothermal conditions . These compounds show a variety of structural topologies, reflecting the variable coordination geometries of the alkaline-earth ions . This suggests potential future directions in the study and application of Pyrazine-2,6-dicarboxylic Acid.

Propriétés

IUPAC Name |

pyrazine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-4(8-3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGUNVYOABLSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469283 | |

| Record name | Pyrazine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-2,6-dicarboxylic Acid | |

CAS RN |

940-07-8 | |

| Record name | Pyrazine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

The crystals of the pyrazine-2,6-dicarboxylic acid dihydrate [C 4 H 2 N 2 (COOH) 2 ]·2H 2 O or H 2 (2,6-PZDC)] crystallize in the monoclinic system, space group C2/m. Their …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)

![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)